![molecular formula C8H13ClF3NO B2430758 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride CAS No. 1315368-59-2](/img/structure/B2430758.png)
8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride, also known as TA-0910, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of bicyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride exerts its pharmacological effects by inhibiting the activity of NHE1. This inhibition leads to the reduction of intracellular pH and cell volume, which has been shown to have beneficial effects in various pathological conditions. The exact mechanism by which 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride inhibits NHE1 is not fully understood, but it is believed to involve the binding of the compound to the extracellular domain of the protein.
Biochemical and Physiological Effects
8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride has been shown to have several biochemical and physiological effects. Inhibition of NHE1 by 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride leads to the reduction of intracellular pH and cell volume, which has been shown to have beneficial effects in various pathological conditions. Additionally, 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride has been shown to reduce the expression of pro-inflammatory cytokines, which has potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride is its potent inhibitory activity against NHE1. This makes it a promising candidate for drug development in various therapeutic areas. However, one of the limitations of 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride is its limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride. One potential area of research is the development of more potent and selective inhibitors of NHE1 based on the chemical structure of 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride. Another area of research is the investigation of the potential therapeutic applications of 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride in various pathological conditions, including neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism by which 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride inhibits NHE1 and to identify potential off-target effects of the compound.
Métodos De Síntesis
The synthesis of 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride involves several steps, including the reaction of 2-(trifluoromethyl)cyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with sodium hydride and 1,3-dibromopropane to form the bicyclic compound. The final step involves the hydrolysis of the compound to form the hydrochloride salt of 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride.
Aplicaciones Científicas De Investigación
8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride has been extensively studied for its potential applications in various therapeutic areas, including neurodegenerative disorders, cardiovascular diseases, and cancer. Several studies have shown that 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride can act as a potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), which plays a critical role in the regulation of intracellular pH and cell volume. Inhibition of NHE1 has been shown to have beneficial effects in various pathological conditions, including ischemia-reperfusion injury, heart failure, and cancer.
Propiedades
IUPAC Name |
8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)5-1-2-6(7)4-12-3-5;/h5-6,12-13H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISUYRMJYQXKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2430676.png)
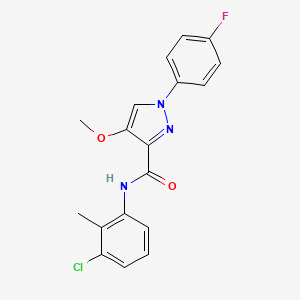
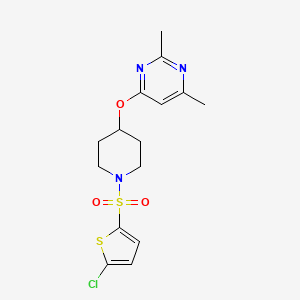
![1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2430681.png)
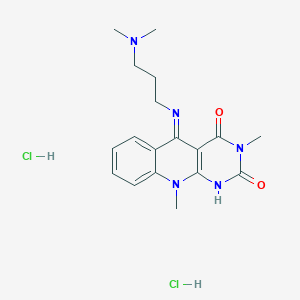
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430685.png)
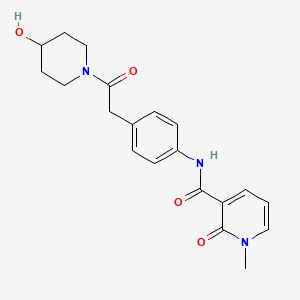
![1-Benzofuran-2-yl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2430690.png)
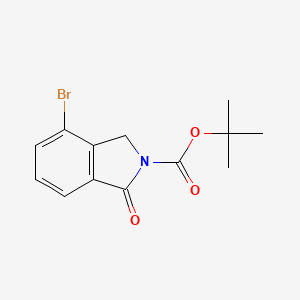
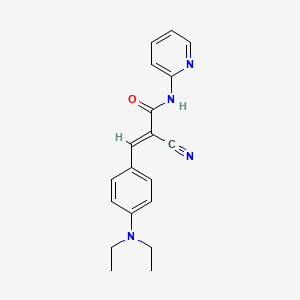
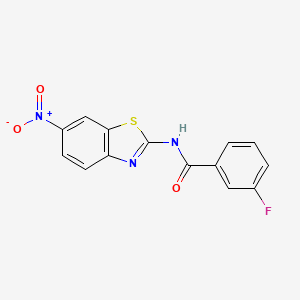
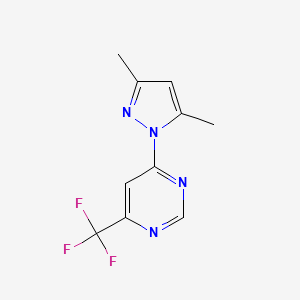
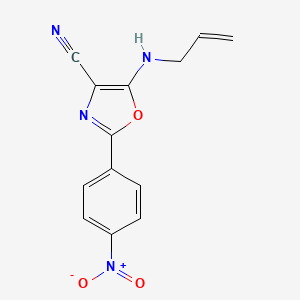
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2430697.png)